Propanoyl isothiocyanate

Descripción

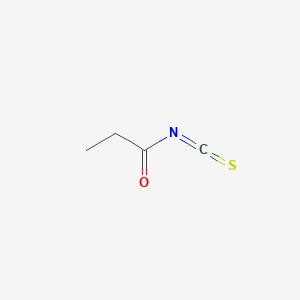

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULLJDMUFOQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of Propanoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The primary mode of reaction for propanoyl isothiocyanate involves the nucleophilic addition to the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic, readily reacting with a diverse range of nucleophiles. arkat-usa.org These reactions are fundamental to the synthesis of various sulfur and nitrogen-containing compounds.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-propanoyl-N'-substituted thioureas. In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This addition leads to the formation of a stable thiourea (B124793) derivative. arkat-usa.orgresearchgate.net The reaction is typically rapid and proceeds under mild conditions. This transformation is a cornerstone of acyl isothiocyanate chemistry, providing access to a wide variety of complex thiourea structures which are themselves valuable intermediates in heterocyclic synthesis. grafiati.com

Table 1: Synthesis of Substituted Thioureas from this compound

| Nucleophile (Amine) | Product (Substituted Thiourea) | Reaction Type |

| Primary Amine (R-NH₂) | N-Propanoyl-N'-alkyl/aryl-thiourea | Nucleophilic Addition |

| Secondary Amine (R₂-NH) | N-Propanoyl-N',N'-dialkyl/diaryl-thiourea | Nucleophilic Addition |

| Ammonia (B1221849) (NH₃) | N-Propanoylthiourea | Nucleophilic Addition |

When this compound reacts with hydrazine (B178648) or its derivatives, the initial product is a 1-propanoyl-thiosemicarbazide. arkat-usa.orggrafiati.com These thiosemicarbazide (B42300) intermediates are often not isolated as they contain multiple nucleophilic and electrophilic sites, making them prone to subsequent intramolecular cyclization reactions. Depending on the reaction conditions and the structure of the hydrazine derivative, these cyclizations can lead to a variety of five- or six-membered heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. arkat-usa.orggrafiati.com For instance, the reaction of acyl isothiocyanates with 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid hydrazide yields 1-acyl-4-R-thiosemicarbazides, which can be further cyclized to form 2-amino-5-R-1,3,4-oxadiazoles. grafiati.com

This compound's reactivity extends to a range of other nucleophiles beyond amines and hydrazines.

Alcohols: The reaction between isothiocyanates and alcohols can yield N-aryl-O-alkyl carbamates. nih.govepa.gov Studies on aryl isothiocyanates have shown that reactions with long-chain alcohols like n-hexanol or n-octanol exclusively produce carbamates. In contrast, reactions with smaller-chain alcohols can result in a mixture of carbamates and symmetrical 1,3-disubstituted thioureas. nih.govepa.gov

Amines: As detailed in section 3.1.1, amines react readily with this compound to form the corresponding substituted thioureas. arkat-usa.org This is one of the most common and well-documented reactions for this class of compounds.

Phenols: The reaction with phenols can be more complex. While some studies have reported that phenols may not react with acyl isothiocyanates under certain conditions rsc.orgrsc.org, other research demonstrates successful reactions. For example, a solvent-free reaction of acyl isothiocyanates with phenol (B47542) and naphthols in the presence of N-methylimidazole has been shown to produce benz- and naphthoxazine-4-thiones in good yields. arkat-usa.org The success of the reaction can depend on the activation of the phenol or the specific catalytic conditions employed.

Table 2: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | Key Findings | Citation |

| Alcohols | O-Alkyl Thiocarbamates | Reaction is successful, with product distribution potentially dependent on alcohol chain length. | nih.govepa.gov |

| Amines | Substituted Thioureas | A general and efficient reaction forming stable thiourea adducts. | arkat-usa.org |

| Phenols | Thio-carbamates / Heterocycles | Reactivity is condition-dependent; can lead to products like benzoxazine-4-thiones. | arkat-usa.org |

Applications in Polymer Chemistry

The isothiocyanate group is a useful functionality in the field of polymer chemistry, primarily for polymer modification and conjugation. mdpi.com While direct polymerization of this compound is not common, its reactive nature allows it to be grafted onto or used to modify existing polymers. For instance, acyl isothiocyanates have been prepared from acyl chitosan, demonstrating a method to introduce this reactive group onto a biopolymer. grafiati.com Furthermore, isothiocyanate-functionalized molecules, such as fluorescein (B123965) isothiocyanate (FITC), are widely used to label polymers and biopolymers, enabling their detection and tracking. This is achieved by reacting the isothiocyanate with nucleophilic groups (like amines) present on the polymer chain. nih.gov The principles of these reactions are applicable to this compound for creating functionalized materials.

Mechanistic Studies of this compound Transformations (e.g., Addition-Elimination Pathways)

The reactions of this compound with nucleophiles are generally understood to proceed through an addition-elimination mechanism, particularly when the carbonyl group is involved. However, for the isothiocyanate group itself, the reaction is primarily a nucleophilic addition. scribd.com

Nucleophilic Addition: The nucleophile (e.g., an amine) adds to the central carbon of the N=C=S group. The pi electrons from the C=S bond move to the sulfur atom, creating a transient intermediate.

Proton Transfer: A proton is transferred from the nucleophile (or the solvent) to the negatively charged sulfur or nitrogen atom to yield the final, neutral thiourea product.

The electron-withdrawing nature of the propanoyl group is crucial, as it enhances the electrophilicity of the isothiocyanate carbon, making the initial nucleophilic attack more favorable compared to non-acylated isothiocyanates. arkat-usa.org

Spectroscopic and Structural Characterization of Propanoyl Isothiocyanate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of propanoyl isothiocyanate would be expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong and broad asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the region of 2140-1990 cm⁻¹. The carbonyl (C=O) group of the propanoyl moiety would give rise to a strong, sharp absorption band around 1700 cm⁻¹. Additionally, C-H stretching vibrations of the ethyl group would be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be expected around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2140-1990 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Alkyl (C-H) | Stretch | 3000-2850 |

| Methylene (B1212753) (-CH₂) | Bend | ~1465 |

| Methyl (-CH₃) | Bend | ~1380 |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR. For this compound, the symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, typically around 1080-1030 cm⁻¹. The C=O stretch would also be observable, though generally weaker than in the IR spectrum. The C-C and C-H vibrations of the propanoyl group would also contribute to the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Symmetric stretch | 1080-1030 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Alkyl (C-C, C-H) | Stretches and Bends | Various |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the electronic environment of the hydrogen atoms. The ethyl group would give rise to two distinct signals. A quartet would be expected for the methylene protons (-CH₂-) adjacent to the carbonyl group, likely appearing downfield due to the electron-withdrawing nature of the carbonyl. A triplet would be expected for the terminal methyl protons (-CH₃), appearing more upfield. The chemical shifts and coupling constants (J-values) between these protons would confirm the connectivity of the ethyl group.

| Protons | Expected Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₂- | Quartet | Downfield |

| -CH₃ | Triplet | Upfield |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms in this compound. The carbon of the isothiocyanate group (-N=C=S) would appear in a characteristic downfield region. The carbonyl carbon (C=O) would also be found at a significant downfield shift. The two carbons of the ethyl group would be located in the upfield, aliphatic region of the spectrum, with the methylene carbon (-CH₂-) appearing further downfield than the methyl carbon (-CH₃) due to its proximity to the carbonyl group.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| -N=C =S | Downfield |

| C =O | Downfield |

| -C H₂- | Aliphatic region (more downfield) |

| -C H₃ | Aliphatic region (more upfield) |

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group (the -CH₂- and -CH₃ protons). An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for definitive assignment of the ¹H and ¹³C signals for the methylene and methyl groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. Electron ionization mass spectrometry (EI-MS) data for this compound, also known as 1-isothiocyanato-propane, is available and provides valuable structural information.

The molecular weight of this compound (C₄H₇NS) is confirmed by its molecular ion peak in the mass spectrum. The nominal molecular weight is 101 g/mol .

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 101 | 100 | [M]⁺ (Molecular Ion) |

| 72 | ~60 | [M - C₂H₅]⁺ |

| 59 | ~55 | [M - C₃H₄]⁺ |

| 43 | ~85 | [C₃H₇]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

Data is estimated from the publicly available NIST mass spectrum for Propane, 1-isothiocyanato-.

The fragmentation pattern is consistent with the structure of this compound. The base peak is often the molecular ion, indicating a relatively stable molecule under EI conditions. Significant fragments arise from the cleavage of the alkyl chain. For instance, the loss of an ethyl radical (C₂H₅) results in a fragment at m/z 72. The prominent peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺), and the peak at m/z 41 is characteristic of the allyl cation ([C₃H₅]⁺) formed through rearrangement.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

A thorough search of crystallographic databases and the scientific literature did not reveal any published X-ray diffraction data for this compound. This indicates that the single crystal structure of this compound has likely not been determined or, if determined, is not publicly available. Therefore, information regarding its solid-state packing, bond lengths, and bond angles as determined by X-ray crystallography is not available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

Specific High-Performance Liquid Chromatography (HPLC) methods dedicated to the analysis of this compound have not been reported in the scientific literature. However, general HPLC methods for the analysis of various isothiocyanates are well-established and could likely be adapted for this compound. These methods typically employ reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the isothiocyanate group has a chromophore that absorbs in the UV region. Due to the lack of specific studies on this compound, details regarding its retention time, optimal mobile phase composition, and specific detector wavelengths are not available. The development of a specific and validated HPLC method would be necessary for the routine analysis and purity assessment of this compound.

Theoretical and Computational Investigations of Propanoyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and related properties. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is employed to calculate various thermodynamic and chemical activity descriptors. nih.gov

DFT studies on related organosulfur compounds, such as isothiocyanates and thiols, have been used to determine parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA). nih.govresearchgate.net These calculations help in assessing the antioxidant potential and reactivity of these molecules. For instance, lower BDE values for a specific bond indicate a higher propensity for that bond to break and participate in radical scavenging reactions. nih.govresearchgate.net DFT calculations can be performed in different phases, such as the gas phase or with a solvation model to simulate a solvent environment. nih.gov

Table 1: Illustrative Thermodynamic Properties Calculated via DFT

This table presents typical parameters that would be calculated for Propanoyl Isothiocyanate using DFT, with example values for context.

| Property | Description | Typical Unit |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically. | kcal/mol |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | eV |

| Chemical Hardness (η) | A measure of the molecule's resistance to charge transfer. | eV |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. illinois.eduarxiv.org It is a powerful tool for predicting electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. cnr.itrsc.org

This method is crucial for understanding how a molecule interacts with light. rsc.org For a molecule like this compound, TD-DFT calculations could identify the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π → π* or n → π* transitions). The accuracy of TD-DFT allows for a reliable interpretation of experimental spectroscopic data. illinois.edu

Table 2: Hypothetical Electronic Transitions for this compound from TD-DFT

This table illustrates the type of output generated from a TD-DFT calculation.

| Transition | Description | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) |

|---|---|---|---|

| S₀ → S₁ | Transition from ground state to first singlet excited state (e.g., n → π) | 3.5 | 354 |

| S₀ → S₂ | Transition from ground state to second singlet excited state (e.g., π → π) | 4.8 | 258 |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods provide a visual and quantitative understanding of molecular properties and interactions.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, this analysis is key to understanding its preferred shapes and how they influence its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For this compound, an MEP map would highlight the electronegative oxygen and sulfur atoms as regions of negative potential, which are susceptible to electrophilic attack. Conversely, areas around hydrogen atoms would show positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These two orbitals are known as the frontier orbitals. libretexts.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. libretexts.org

Table 3: Representative FMO Properties

This table shows the key parameters obtained from an FMO analysis.

| Orbital/Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates nucleophilicity (electron-donating ability). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Computational methods are invaluable for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By using techniques like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.org

For this compound, this approach could be used to study its reactions with nucleophiles or its role in cycloaddition reactions. Calculations of the activation energies (the energy barrier of the transition state) can determine the kinetic feasibility of a proposed mechanism. nih.gov This allows for a quantitative understanding of which reaction pathways are favored under specific conditions, providing insights that are often difficult to obtain through experiments alone. chemrxiv.org

In Silico Studies of Molecular Interactions

Computational studies have been instrumental in elucidating the potential mechanism of action for various compounds at a molecular level. For derivatives of this compound, in silico approaches have been employed to understand their inhibitory potential against specific enzymes, offering a rationale for their observed biological activity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential inhibitors and for structure-based drug design.

In a notable study, a series of 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas, which are synthesized from 2-(4-isobutylphenyl) this compound, were investigated as inhibitors of Jack bean urease nih.gov. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by Helicobacter pylori. The computational molecular docking of these derivatives was performed to elucidate their binding interactions within the active site of the enzyme nih.gov.

The results of these docking studies were found to be in good agreement with the experimental data, providing a structural basis for the observed inhibitory activity nih.gov. Although the specific docking scores for each derivative are part of the detailed study, the research highlighted that the binding of these compounds to the active site of Jack bean urease is a key factor in their inhibitory effect. The active site of Jack bean urease is known to contain key amino acid residues that are crucial for catalysis and inhibitor binding mdpi.com. Studies on other inhibitors of this enzyme have identified residues such as Ala436 and Ala636 as being important for hydrophobic and hydrogen bonding interactions mdpi.com. It is plausible that the this compound derivatives also engage in similar interactions.

The table below summarizes the key aspects of the molecular docking studies performed on these this compound derivatives.

| Biological Target | Ligands Studied | Key Findings |

| Jack bean urease | 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | The computational docking results corroborated the experimental findings, indicating a strong interaction with the enzyme's active site. |

Molecular Dynamics Simulations to Explore Binding Stability

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic picture of the conformational changes of the protein and the ligand over time, offering insights into the stability of their interaction.

Following the molecular docking studies, molecular dynamic simulations were also performed on the complexes of the 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthiourea derivatives with Jack bean urease nih.gov. The primary goal of these simulations is to assess the stability of the docked poses and to understand the dynamic behavior of the ligand within the enzyme's active site.

A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode and the protein-ligand complex is in equilibrium. The abstract of the study confirms that these simulations were conducted and that the results supported the wet laboratory findings, implying that the simulated complexes were stable nih.gov.

The general methodology for such simulations involves placing the docked complex in a simulated aqueous environment and observing its behavior over a period of several nanoseconds. The stability of the interactions, such as hydrogen bonds and hydrophobic contacts, is monitored throughout the simulation.

The following table outlines the key information regarding the molecular dynamics simulations.

| Simulation Subject | Purpose | Implied Outcome |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthiourea - Jack bean urease complex | To assess the stability of the binding interaction predicted by molecular docking. | The simulations confirmed the stability of the ligand-protein complex, supporting the docking results and experimental observations. |

Biological Activity and Mechanistic Research of Propanoyl Isothiocyanate Derivatives in Vitro and Preclinical Focus

Antimicrobial Research Applications

The isothiocyanate functional group is known for its potent antimicrobial properties. Research into derivatives of propanoyl isothiocyanate has explored their efficacy against a range of bacterial and fungal pathogens.

In Vitro Antibacterial Efficacy and Mechanistic Pathways

Further mechanistic studies on AITC suggest that it may also inhibit key bacterial enzymes. For instance, AITC has been shown to inhibit thioredoxin reductase, an enzyme crucial for DNA synthesis, and acetate (B1210297) kinase, which is involved in energy metabolism researchgate.netumanitoba.ca. This multi-targeted approach contributes to its broad-spectrum antibacterial potential. Some aroyl isothiocyanates, which also contain the acyl isothiocyanate moiety, have demonstrated potent activity against various bacterial strains, including Bacillus cereus rsc.org. Given the structural similarities, it is plausible that this compound derivatives exert their antibacterial effects through similar mechanisms involving cell membrane damage and enzymatic inhibition.

Table 1: In Vitro Antibacterial Activity of Isothiocyanate Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect & Mechanistic Pathway |

|---|---|---|

| Allyl Isothiocyanate (AITC) | Salmonella Montevideo, Escherichia coli O157:H7, Listeria monocytogenes | Disruption of cell membrane, leakage of cellular metabolites nih.govsci-hub.se. Inhibition of thioredoxin reductase and acetate kinase researchgate.netumanitoba.ca. |

| Benzyl (B1604629) Isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal effect, with lower MIC values compared to AITC and PEITC mdpi.com. |

| Phenethyl Isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacteriostatic effect mdpi.com. |

| Aroyl Isothiocyanates | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Potent activity against both Gram-positive and Gram-negative bacteria rsc.org. |

In Vitro Antifungal Efficacy and Mechanistic Pathways

The antifungal properties of isothiocyanate derivatives have been a subject of considerable research. Allyl isothiocyanate has demonstrated significant efficacy against various fungal pathogens, including Candida albicans, Aspergillus parasiticus, and Penicillium expansum nih.govresearchgate.net. The mechanisms underlying its antifungal action are multifaceted.

One key mechanism is the inhibition of ergosterol (B1671047) biosynthesis researchgate.net. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Furthermore, AITC has been shown to induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cellular damage researchgate.netfrontiersin.org. Another observed effect is the arrest of the cell cycle, specifically at the G2/M phase, which can trigger apoptosis in fungi like C. albicans researchgate.net. Some aroyl isothiocyanate derivatives have also exhibited promising antifungal properties, with activity comparable to the conventional antifungal drug fluconazole (B54011) against Candida tropicalis rsc.org. These findings suggest that this compound derivatives may also act as effective antifungal agents through similar mechanisms of action.

Table 2: In Vitro Antifungal Activity of Isothiocyanate Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect & Mechanistic Pathway |

|---|---|---|

| Allyl Isothiocyanate (AITC) | Candida albicans, Aspergillus parasiticus, Penicillium expansum | Inhibition of ergosterol biosynthesis, induction of reactive oxygen species (ROS), cell cycle arrest at G2/M phase nih.govresearchgate.netresearchgate.net. |

| Aroyl Isothiocyanates | Candida tropicalis | Promising antifungal properties with MIC values comparable to fluconazole rsc.org. |

Anti-inflammatory Research Applications (In Vitro Models)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isothiocyanate derivatives have been investigated for their potential to modulate inflammatory responses in various in vitro models.

In Vitro Modulation of Inflammatory Signaling Pathways (e.g., MAPK)

Research has shown that isothiocyanates can influence key signaling pathways involved in inflammation. The mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cellular responses to inflammatory stimuli. Studies on various isothiocyanates, including allyl isothiocyanate and benzyl isothiocyanate, have demonstrated their ability to activate MAPK signaling pathways, such as ERK, JNK, and p38 uea.ac.uknih.govoup.com. This activation can, in turn, influence the expression of downstream inflammatory mediators.

Furthermore, isothiocyanates like AITC have been shown to down-regulate the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This anti-inflammatory effect is partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response nih.gov. Given that the acyl isothiocyanate structure is central to these activities, it is anticipated that this compound derivatives would exhibit similar modulatory effects on these critical inflammatory pathways.

In Vitro Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process that is heightened during inflammation and tissue remodeling. Overexpression of MMPs is associated with various inflammatory diseases. Several isothiocyanate derivatives have been identified as potent inhibitors of MMPs.

In vitro studies have shown that allyl isothiocyanate and its N-acetylcysteine conjugate can significantly downregulate the expression of MMP-2 and MMP-9 in human hepatoma cells nih.gov. Similarly, other isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) have been found to be effective inhibitors of MMP-9 nih.gov. The inhibition of MMPs by isothiocyanates appears to be mediated through the suppression of signaling pathways such as FAK/ERK and FAK/Akt, which in turn inhibits the activity of transcription factors like NF-κB and AP-1 that are responsible for MMP gene expression nih.gov. These findings suggest a promising role for this compound derivatives in the inhibition of MMPs and the management of inflammatory conditions characterized by excessive matrix degradation.

Table 3: In Vitro Anti-inflammatory Activity of Isothiocyanate Derivatives

| Compound/Derivative | In Vitro Model | Observed Effect & Mechanistic Pathway |

|---|---|---|

| Allyl Isothiocyanate (AITC) | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Decreased TNF-α, IL-1β, and iNOS expression. Inhibition of NF-κB pathway nih.gov. |

| Benzyl Isothiocyanate (BITC) | Human pancreatic cancer cells | Activation of MAPK (ERK, JNK, P38) pathways oup.com. |

| Phenethyl Isothiocyanate (PEITC) | Various cancer cell lines | Suppression of MMP-9 activity and expression via inhibition of FAK/ERK/Akt and NF-κB/AP-1 signaling nih.gov. |

| Allyl Isothiocyanate (AITC) and its NAC conjugate | SK-Hep 1 human hepatoma cells | Downregulation of MMP-2 and MMP-9 expression nih.gov. |

Antioxidant Research Applications (In Vitro Models)

The antioxidant activity of isothiocyanates is often attributed to their ability to induce the expression of phase II detoxification enzymes, which play a crucial role in protecting cells from oxidative damage core.ac.uk. While direct in vitro antioxidant data for this compound is not extensively documented, studies on related compounds like allyl isothiocyanate have investigated its capacity to act as an antioxidant agent researchgate.net. The general consensus in the scientific literature is that the isothiocyanate group contributes significantly to the antioxidant potential of these molecules. Therefore, it is reasonable to hypothesize that this compound derivatives would also exhibit antioxidant effects, likely through similar mechanisms involving the scavenging of free radicals and the induction of protective enzyme systems.

In Vitro Reactive Oxygen Species (ROS) Scavenging Activity

Isothiocyanates are recognized for their antioxidant properties, which are attributed to two primary mechanisms: the direct scavenging of reactive oxygen species (ROS) and the indirect enhancement of endogenous antioxidant defenses. In vitro studies have demonstrated that various ITCs can neutralize harmful free radicals. For instance, benzyl isothiocyanate (BITC) has been shown to induce the generation of ROS in cancer cell lines, which paradoxically contributes to its apoptotic effects, while also upregulating the cellular antioxidant response oup.comnih.govnih.govmdpi.com. The electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, including glutathione (B108866) (GSH), which can modulate the cellular redox state mdpi.com.

The antioxidant capacity of ITCs is often evaluated using cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and in cellular models by measuring the reduction of intracellular ROS levels upon exposure to an oxidative stimulus oup.com. While specific data for this compound is not extensively available, the activities of related ITCs suggest that it likely possesses similar capabilities.

Table 1: Representative In Vitro Antioxidant and ROS-Modulating Activities of Various Isothiocyanates This table presents data for representative isothiocyanates to illustrate the activities of the chemical class, as specific data for this compound is limited.

| Compound | Cell Line/System | Assay | Finding | Reference |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | Capan-2 (Pancreatic Cancer) | H₂O₂ Measurement | Caused significant generation of ROS within 0.5 hours. | oup.com |

| Benzyl Isothiocyanate (BITC) | Canine Lymphoma/Leukemia | DCFDA Assay | Induced ROS accumulation after 0.5 and 1.5 hours of exposure. | mdpi.com |

In Vitro Activation of Nrf2 Pathway and Downstream Cytoprotective Enzymes

A primary mechanism underlying the cytoprotective effects of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway core.ac.uk. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes, often referred to as the "antioxidant response element" (ARE) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophiles, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2 mdpi.com. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating the transcription of cytoprotective proteins such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and various Glutathione S-transferases (GSTs) nih.govnih.gov.

Studies on compounds like benzyl isothiocyanate (BITC) have demonstrated their ability to upregulate the expression of Nrf2 and its downstream targets, HO-1 and NQO1, thereby enhancing the cell's capacity to neutralize oxidative and electrophilic stress nih.govnih.gov. Sulforaphane is noted as a particularly potent inducer of Nrf2 nuclear accumulation acs.org. This Nrf2 activation is a key mechanism by which ITCs exert their anti-inflammatory and chemopreventive effects acs.org.

Table 2: In Vitro Effects of Representative Isothiocyanates on the Nrf2 Pathway Data for representative ITCs are shown to illustrate the mechanism for this class of compounds.

| Compound | Cell Line/System | Effect | Finding | Reference |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | C2C12 Myoblasts | Nrf2 Activation | Upregulated the expression of HO-1, GSTP, and GCLM mRNA and protein. | nih.gov |

| Benzyl Isothiocyanate (BITC) | Rat Gastric Mucosa | Nrf2/HO-1 Expression | Remarkably upregulated the expression of Nrf2, HO-1, and NQO1. | nih.gov |

| Sulforaphane (SFN) | Caco-2 | Nrf2 Accumulation | Was the most potent inducer of Nrf2 nuclear accumulation (1.9-fold at 10 µM). | acs.org |

Neuroprotective Research Applications (In Vitro Models)

In Vitro Attenuation of Neurodegenerative Processes in Cell Models

Isothiocyanates have demonstrated significant neuroprotective potential in various in vitro models of neurodegeneration core.ac.ukuniba.it. These compounds are capable of crossing the blood-brain barrier, making them promising candidates for neurological research. Their protective effects are largely attributed to their ability to mitigate oxidative stress and inflammation, two key pathological processes in many neurodegenerative diseases.

In cellular models, ITCs like allyl isothiocyanate (AITC) have been shown to protect neuroblastoma cells from toxicity induced by activated microglia nih.gov. This protection is associated with the upregulation of neurotrophic factors, such as nerve growth factor (NGF), and the maintenance of anti-apoptotic proteins like Bcl-2 nih.gov. Furthermore, research has shown that AITC can ameliorate cognitive function decline in animal models by preserving essential fatty acids, like docosahexaenoic acid (DHA), in the brain nih.gov. Although direct evidence for this compound is scarce, the consistent neuroprotective activity across the ITC family suggests its potential in this area.

In Vitro Modulation of Oxidative Stress and Neuroinflammation in Neural Cell Models

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component of secondary injury in neurodegenerative conditions. Isothiocyanates have been extensively studied for their ability to modulate these processes in neural cell models core.ac.uknih.gov.

In vitro studies using lipopolysaccharide (LPS)-stimulated microglial and astrocyte cell lines are common models for neuroinflammation. Pretreatment with ITCs such as AITC has been shown to significantly inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. This leads to a decrease in the production of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. The underlying mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways nih.gov. By suppressing these inflammatory cascades, ITCs help protect neurons from the damaging environment created by activated glial cells.

Table 3: Effects of Representative Isothiocyanates on Neuroinflammation Markers in Vitro Data for representative ITCs are shown to illustrate the anti-neuroinflammatory potential of the chemical class.

| Compound | Cell Line | Model | Key Findings | Reference |

|---|---|---|---|---|

| Allyl Isothiocyanate (AITC) | Microglia | LPS-induced inflammation | Inhibited iNOS, COX-2, TNF-α, IL-6, and NO production. Downregulated JNK/NF-κB signaling. | nih.gov |

Enzyme Inhibitory Research

In Vitro Studies on Urease Inhibition by this compound Derivatives

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a significant increase in local pH nih.gov. Its activity is implicated in human and animal pathologies, particularly in infections caused by bacteria like Helicobacter pylori. Therefore, the inhibition of urease is a key therapeutic target.

Isothiocyanates and their derivatives, such as thioureas and semicarbazones, have been investigated as potential urease inhibitors researchgate.net. The isothiocyanate functional group can react with nucleophilic residues in the enzyme's active site. Research on a wide range of synthetic compounds has shown that molecules derived from isocyanates and isothiocyanates can exhibit potent urease inhibitory activity researchgate.net. For example, benzophenone (B1666685) thiosemicarbazones, which are synthesized from isothiocyanates, have demonstrated good to moderate inhibition against urease researchgate.net. While specific IC₅₀ values for this compound are not readily found in the literature, studies on structurally similar N-benzoyl,N-aryl-thioureas show inhibitory activity in the nanomolar to micromolar range, often superior to the standard inhibitor, thiourea (B124793) acs.org.

Table 4: Urease Inhibitory Activity of Representative Isothiocyanate-Derived Compounds This table includes data for compounds structurally related to this compound to demonstrate the inhibitory potential of this chemical family.

| Compound/Derivative Class | IC₅₀ Value (µM) | Standard Inhibitor | IC₅₀ of Standard (µM) | Reference |

|---|---|---|---|---|

| Benzophenone Thiosemicarbazone (Compound 15) | 8.7 ± 0.6 | Thiourea | 21.2 ± 1.3 | researchgate.net |

| Benzyl Phenyl Ketone bis-Schiff Base (Compound 3) | 22.21 ± 0.42 | Thiourea | 21.15 ± 0.32 | nih.gov |

| N-(n-butyl)phosphorictriamide (NBPTO) | 0.0021 | - | - | nih.gov |

| Acetohydroxamic acid (AHA) | 42 | - | - | nih.gov |

General Enzyme Interaction and Inhibition Kinetics Studies

Isothiocyanates are recognized as potent modulators of various enzyme systems, a characteristic central to their biological effects. Their interaction with enzymes can lead to either reversible or irreversible inhibition, influencing numerous cellular pathways. The electrophilic carbon atom of the isothiocyanate functional group is highly susceptible to nucleophilic attack from amino acid residues within enzyme active sites or allosteric sites.

The primary mechanisms of enzyme inhibition by ITCs include:

Covalent Modification: ITCs can form covalent bonds with nucleophilic residues, most notably the thiol groups of cysteine, leading to the formation of dithiocarbamates. This modification can permanently alter the enzyme's conformation and catalytic activity.

Competitive and Non-competitive Inhibition: Some ITCs have been shown to directly inhibit phase 1 metabolizing enzymes, such as cytochrome P450 isoforms, through competitive inhibition. nih.gov

Induction of Phase II Enzymes: A well-documented effect of ITCs is the induction of phase II detoxification enzymes, including Glutathione S-transferases (GSTs) and Quinone reductase. nih.govnih.gov This occurs primarily through the activation of the Nrf2 transcription factor pathway. nih.gov While this is an induction of enzyme expression rather than direct inhibition, it is a critical aspect of their interaction with enzymatic pathways.

The kinetics of these interactions are dependent on the specific ITC's structure and the target enzyme. Factors such as the size, hydrophobicity, and electrophilicity of the side chain (the "propanoyl" group in this case) significantly influence the binding affinity and reaction rate. nih.gov For example, aromatic ITCs often exhibit different inhibitory profiles compared to aliphatic ones. nih.gov Studies on various ITCs have shown that they can inhibit histone deacetylases (HDACs) and modulate signaling kinases, which are crucial for cell cycle regulation and apoptosis. nih.gov

Table 1: General Enzyme Interactions of Isothiocyanates (ITCs)

| Enzyme/Enzyme System | Type of Interaction | General Outcome |

|---|---|---|

| Phase I Enzymes (e.g., Cytochrome P450) | Direct Inhibition (Competitive), Covalent Modification | Altered metabolism of xenobiotics |

| Phase II Enzymes (e.g., GST, Quinone Reductase) | Gene Expression Induction (via Nrf2 pathway) | Enhanced detoxification of carcinogens |

| Histone Deacetylases (HDACs) | Inhibition | Altered gene expression, cell cycle arrest |

| Tubulin | Covalent Binding, Polymerization Inhibition | Disruption of microtubule dynamics, apoptosis |

| Kelch-like ECH-associated protein 1 (Keap1) | Covalent Modification of Cysteine Residues | Activation of the Nrf2 antioxidant response |

Research on Interactions with Biological Macromolecules

The high reactivity of the isothiocyanate group drives its interaction with a wide range of biological macromolecules, particularly proteins. This covalent binding is a key mechanism underlying the cellular effects of ITCs, from enzyme inhibition to the induction of apoptosis. nih.gov

The primary targets for covalent modification by ITCs on proteins are the nucleophilic side chains of cysteine and lysine (B10760008) residues. researchgate.net The specific reaction is highly dependent on the local microenvironment and, crucially, on the ambient pH.

Reaction with Cysteine: Under physiological to slightly alkaline conditions (pH ~6-8), the thiol group (-SH) of a cysteine residue, particularly in its more reactive thiolate form (-S⁻), readily attacks the electrophilic carbon of the isothiocyanate. researchgate.netnih.gov This forms an unstable dithiocarbamate (B8719985) adduct. researchgate.net This reaction is often reversible. mostwiedzy.pl

Reaction with Lysine: In a more alkaline environment (pH ~9-11), the deprotonated ε-amino group (-NH₂) of lysine becomes a more potent nucleophile. researchgate.netnih.gov Its reaction with an isothiocyanate results in the formation of a highly stable, essentially irreversible, thiourea linkage. researchgate.net While the reaction with lysine is slower than with cysteine, the stability of the resulting adduct makes it a significant biological modification. researchgate.net

Research has shown that while ITCs may initially react with abundant and accessible thiols like glutathione or cysteine residues on proteins, the ITC moiety can be released and subsequently form more stable adducts with lysine residues. researchgate.net This suggests a potential for ITCs to migrate between nucleophilic sites within the cellular environment.

Table 2: pH-Dependent Reactivity of Isothiocyanates with Amino Acid Residues

| Target Residue | Functional Group | pH Range for Optimal Reactivity | Reaction Product | Bond Stability |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | pH 6.0 - 8.0 | Dithiocarbamate | Reversible |

| Lysine | ε-Amino (-NH₂) | pH 9.0 - 11.0 | Thiourea | Stable / Irreversible |

In vitro studies using various ITC analogues have been instrumental in identifying specific protein targets and understanding the consequences of covalent modification. Proteomics-based approaches have successfully identified numerous cellular proteins that are selectively targeted by ITCs. drugbank.com

A prominent example is the interaction of ITCs with tubulin , the protein subunit of microtubules. Studies with benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) have shown that these compounds covalently bind to cysteine residues on both α- and β-tubulin. nih.govnih.gov This binding disrupts the normal process of microtubule polymerization, leading to cell cycle arrest and the induction of apoptosis. nih.gov The relative binding affinity of different ITCs to tubulin correlates well with their potency in inhibiting cell growth, underscoring the importance of the side chain's structure in directing the interaction. nih.gov

Another critical protein target is the Kelch-like ECH-associated protein 1 (Keap1) , a key sensor for oxidative stress. ITCs modify specific, highly reactive cysteine residues on Keap1. nih.gov This covalent modification disrupts the Keap1-Nrf2 complex, leading to the release and nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating a suite of protective genes, including those for phase II detoxification enzymes. nih.gov

Studies with model peptides and proteins like bovine serum albumin (BSA) have further confirmed the ability of ITCs to form adducts with both cysteine and lysine residues under physiological conditions. researchgate.net These binding events can alter the protein's secondary and tertiary structure, potentially affecting its function and stability. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Propanoyl isothiocyanate, and how can their efficiency be optimized?

- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., nucleophilic substitution or thiocarbonyl transfer reactions). Compare yields and purity using techniques like GC-MS or HPLC . For optimization, employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). Statistical tools like ANOVA can identify significant factors. Ensure reproducibility by documenting reagent sources (e.g., PubChem-certified suppliers) and reaction conditions in detail .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature, humidity, and light. Monitor degradation via FTIR (for functional groups) and NMR (structural integrity). Compare results with computational predictions (e.g., Gibbs free energy calculations for decomposition pathways) . Use kinetic modeling to extrapolate shelf-life .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT for carbon hybridization), IR (C=S stretch at ~1150–1250 cm⁻¹), and mass spectrometry (molecular ion peak and fragmentation patterns). Cross-validate with computational spectroscopy (e.g., DFT simulations) .

Advanced Research Questions

Q. What molecular interactions drive the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with nucleophiles like amines or thiols. Analyze binding poses and energy profiles (e.g., ΔG calculations) to identify key residues (e.g., hydrophobic pockets or hydrogen-bond donors). Validate with kinetic assays (e.g., stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables like assay conditions (pH, cell lines) and purity of compounds. Replicate conflicting experiments under standardized protocols. Use multivariate regression to isolate confounding factors (e.g., solvent polarity). Publish negative results to reduce publication bias .

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation, bioaccumulation, and toxicity. Validate with experimental data from OECD 301/302 tests. Incorporate molecular dynamics simulations to assess hydrolysis pathways in aquatic systems .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for this compound in toxicological assays?

- Methodological Answer : Use the PICOT framework:

- P opulation: Specific cell lines/organisms.

- I ntervention: Dose ranges (logarithmic scaling).

- C omparison: Negative/positive controls.

- O utcome: IC₅₀/LC₅₀ values.

- T ime: Exposure duration.

Analyze with nonlinear regression (e.g., Hill equation) and report confidence intervals .

Q. What statistical methods are robust for analyzing non-linear kinetics in this compound reactions?

- Methodological Answer : Fit data to Michaelis-Menten or Langmuir-Hinshelwood models. Use Bayesian inference for parameter uncertainty. Address outliers with Grubbs’ test. Open-source tools like R/Python (SciPy) enhance reproducibility .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro studies?

- Methodological Answer : Follow IFRA guidelines for volatile isothiocyanates: use fume hoods, PPE (nitrile gloves, goggles), and emergency neutralizers (e.g., sodium bicarbonate). Monitor air quality with real-time sensors. Document MSDS compliance and disposal methods .

Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.2 (t, CH₃), δ 3.1 (q, CH₂) | |

| IR | 1150 cm⁻¹ (C=S) | |

| GC-MS | m/z 117 (M⁺) |

Table 2 : Computational Parameters for Molecular Docking

| Software | Force Field | Binding Energy (kcal/mol) | Validation Method |

|---|---|---|---|

| AutoDock Vina | AMBER | -6.8 ± 0.3 | RMSD < 2.0 Å |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.